molecular formula C9H13Cl2NO2S B13191878 Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride

Cat. No.: B13191878
M. Wt: 270.18 g/mol
InChI Key: MTGGRXVPEMCILP-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride ( 1211234-81-9) is a chemical compound with the molecular formula C 9 H 13 Cl 2 NO 2 S and a molecular weight of 270.18 g/mol . This thiazole-based compound is of significant interest in medicinal and organic chemistry research, particularly as a building block or advanced intermediate in the development of novel therapeutic agents. Thiazole derivatives are a prominent class of heterocyclic compounds extensively studied for their broad biological activities. Research indicates that structurally related thiazolides demonstrate promising pharmacological properties, including potent antiviral activity. For instance, certain 5-chlorothiazolide analogues have been identified as novel, potent, and selective inhibitors of hepatitis B virus (HBV) replication in cell cultures, showing high efficacy at sub-micromolar concentrations . The chloromethyl group on the thiazole ring makes this compound a versatile intermediate for further chemical modifications, such as nucleophilic substitutions, facilitating the creation of a diverse library of compounds for structure-activity relationship (SAR) studies . Researchers can leverage this scaffold to explore new inhibitors targeting viral replication or other disease mechanisms. This product is intended for research purposes in laboratory settings only. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please consult the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C9H13Cl2NO2S

Molecular Weight

270.18 g/mol

IUPAC Name

propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate;hydrochloride

InChI

InChI=1S/C9H12ClNO2S.ClH/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8;/h5-6H,3-4H2,1-2H3;1H

InChI Key

MTGGRXVPEMCILP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC(=CS1)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride typically involves the reaction of isopropyl acetate with 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related analogs, highlighting key differences in heterocycles, substituents, and salt forms:

Compound Name CAS Number Molecular Formula Heterocycle Substituent(s) Salt Form
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride Not provided C9H13Cl2NO2S Thiazole Chloromethyl (-CH2Cl) Hydrochloride
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride 1427379-56-3 C12H21ClN4O2 Pyrazole Aminomethyl (-CH2NH2), 3,5-dimethyl Hydrochloride
5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride 61153-49-9 C6H9Cl2N3 Triazole Chloromethyl (-CH2Cl), cyclopropyl Hydrochloride
Key Observations:

Heterocycle Influence: Thiazole (target compound): Aromatic, sulfur-containing, moderate hydrogen-bonding capability. Pyrazole (SY148562): Two adjacent nitrogen atoms, capable of forming strong hydrogen bonds via the aminomethyl group . Triazole (SY148563): Three nitrogen atoms, with cyclopropyl substituents enhancing steric effects.

Substituent Reactivity: Chloromethyl Group: Present in both the target compound and SY148563, enabling alkylation or cross-coupling reactions.

Salt Form :

  • All compounds are hydrochloride salts, enhancing aqueous solubility and stability.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing: The hydrochloride salt introduces ionic interactions, while heterocycles and substituents dictate hydrogen-bonding networks. For example, pyrazole derivatives (SY148562) may exhibit more robust hydrogen-bonding patterns due to the aminomethyl group, aligning with Etter’s graph set theory for molecular aggregation .
  • Crystallography Tools : Structural validation of analogs likely employs SHELX programs (e.g., SHELXL for refinement), ensuring accuracy in bond lengths and angles .

Biological Activity

Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride (CAS No. 1211234-81-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H13Cl2NO2SC_9H_{13}Cl_2NO_2S, with a molecular weight of 270.18 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1211234-81-9
Molecular FormulaC₉H₁₃Cl₂NO₂S
Molecular Weight270.18 g/mol
Purity95%

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including this compound. The compound's activity was assessed through various assays targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • COX Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, IC₅₀ values for related thiazole compounds ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating potential efficacy comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
  • Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that thiazole derivatives significantly reduced inflammation, with effective doses (ED₅₀) comparable to indomethacin, a well-known anti-inflammatory agent .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary screening indicated that these compounds possess broad-spectrum antimicrobial activity against various bacterial strains.

  • Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole moiety .

Study on Thiazole Derivatives

A comprehensive study published in the Beilstein Journal evaluated multiple thiazole derivatives for their herbicidal properties and biological profiles. The study found that modifications to the thiazole ring significantly influenced both herbicidal activity and selectivity against specific weed species .

Synthesis and Biological Evaluation

Another study focused on synthesizing various substituted thiazoles and evaluating their biological activities. The results indicated that certain substituents enhanced the anti-inflammatory effects and overall biological efficacy of the compounds tested .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Chloromethyl Substituent : The presence of the chloromethyl group at position 4 of the thiazole ring is critical for enhancing both anti-inflammatory and antimicrobial activities.
  • Alkyl Chain Influence : Variations in the alkyl chain length attached to the acetate moiety can modulate solubility and bioavailability, impacting overall efficacy .

Q & A

Basic Questions

Q. What are the key structural features and analytical methods to confirm the identity of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride?

  • Answer : The compound contains a thiazole ring substituted with a chloromethyl group at position 4 and an acetoxypropan-2-yl ester at position 2. Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ester linkage .
  • Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm1^{-1} confirm the ester carbonyl group, while thiazole ring vibrations appear at ~1450–1600 cm1^{-1} .
  • Elemental Analysis : Validate molecular formula (e.g., C9 _9H13 _{13}Cl2 _2NO2 _2S) and purity via %C, %H, %N concordance with theoretical values .
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns align with the proposed structure .

Q. What are the standard synthetic routes for preparing this compound, and what solvents/catalysts are typically employed?

  • Answer : A common method involves:

Thiazole Ring Formation : Condensation of 4-chloromethylthiazole-2-carboxylic acid derivatives with propan-2-ol under acid catalysis (e.g., H2 _2SO4 _4) .

Esterification : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) to form the acetate ester .

Hydrochloride Salt Formation : Precipitation via HCl gas introduction in propan-2-ol .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and reduce experimental trial-and-error?

  • Answer :

  • Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA to identify energetically favorable conditions .
  • Reaction Path Search Algorithms : Tools such as GRRM (Global Reaction Route Mapping) narrow down optimal parameters (e.g., solvent polarity, temperature) .
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into machine learning models to refine computational predictions iteratively .

Q. What spectroscopic or chromatographic techniques resolve contradictions in purity assessments during synthesis?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) for peak resolution .
  • 2D NMR (e.g., HSQC, COSY) : Differentiate regioisomers or degradation products by correlating 1H^1\text{H}-13C^{13}\text{C} coupling .
  • X-ray Crystallography : Definitive structural elucidation of crystalline intermediates or final product to resolve ambiguities .

Q. How do substituents on the thiazole ring influence the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25–40°C) with LC-MS monitoring. The chloromethyl group may hydrolyze to hydroxymethyl under basic conditions, altering reactivity .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. The hydrochloride salt typically exhibits higher thermal stability than the free base .
  • Moisture Sensitivity : Karl Fischer titration to quantify hygroscopicity; storage recommendations (e.g., desiccated at −20°C) derived from these data .

Q. What strategies mitigate side reactions (e.g., thiazole ring opening or ester hydrolysis) during large-scale synthesis?

  • Answer :

  • Protective Group Chemistry : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unintended side reactions .
  • Low-Temperature Reaction Control : Perform esterification at 0–5°C to minimize hydrolysis .
  • Catalyst Screening : Test alternatives to Brønsted acids (e.g., enzymatic catalysts like lipases) for milder esterification conditions .

Methodological Best Practices

Q. How should researchers design kinetic studies to evaluate the compound’s reactivity in target applications (e.g., drug intermediates)?

  • Answer :

  • Pseudo-First-Order Conditions : Use excess reagents (e.g., nucleophiles) to isolate rate constants for specific reaction steps .
  • Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., thiazole ring alkylation) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities if the compound interacts with biological targets .

Q. What are the ethical and safety considerations for handling chloromethyl-containing compounds in academic labs?

  • Answer :

  • Toxicity Screening : Refer to SDS data (e.g., LD50 _{50} values) for acute exposure risks. Chloromethyl groups are potential alkylating agents, requiring fume hood use .
  • Waste Management : Neutralize hydrochloride byproducts with bicarbonate before disposal .
  • Regulatory Compliance : Align synthetic protocols with institutional guidelines (e.g., OSHA standards for chlorinated solvents) .

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